molecular formula C5H5BO5 B1463667 3-CARBOXYFURAN-2-BORONIC ACID CAS No. 1072952-23-8

3-CARBOXYFURAN-2-BORONIC ACID

Cat. No.: B1463667
CAS No.: 1072952-23-8
M. Wt: 155.9 g/mol
InChI Key: ZFZHQLXZHYPTLQ-UHFFFAOYSA-N
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Description

3-CARBOXYFURAN-2-BORONIC ACID is a chemical compound with the molecular formula C5H5BO5. It features a furan ring, a five-membered heterocyclic ring with oxygen, substituted with a boronic acid group at position 2 and a carboxylic acid group at position 3. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated furan derivative with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions are generally mild, with the use of bases like potassium carbonate and solvents such as ethanol or water.

Industrial Production Methods: Industrial production of 3-CARBOXYFURAN-2-BORONIC ACID may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process includes rigorous control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-CARBOXYFURAN-2-BORONIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-CARBOXYFURAN-2-BORONIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its boronic acid functionality, which can interact with diols in biological molecules.

    Medicine: Explored for its potential in drug development, especially in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-CARBOXYFURAN-2-BORONIC ACID involves its interaction with molecular targets through its boronic acid and carboxylic acid groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-boronofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO5/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2,9-10H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZHQLXZHYPTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CO1)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674651
Record name 2-Boronofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-23-8
Record name 2-Borono-3-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Boronofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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